6-bromopyrrolo[1,2-b]pyridazin-4-ol is a heterocyclic compound characterized by the presence of a bromine atom and a pyrrolo-pyridazine framework. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways associated with cancer and other diseases. The molecular formula of 6-bromopyrrolo[1,2-b]pyridazin-4-ol is and it is classified as a pyridazine derivative.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is often studied within the context of drug development, particularly as an inhibitor of specific kinases involved in cellular signaling pathways.
6-bromopyrrolo[1,2-b]pyridazin-4-ol falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. It is part of a broader family of pyrrolopyridazines that are being explored for their pharmacological properties.
The synthesis of 6-bromopyrrolo[1,2-b]pyridazin-4-ol can be achieved through several methods, commonly involving multi-step reactions starting from simpler precursors.
The synthesis process often yields high purity levels (≥90%) as determined by techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) or High-Performance Liquid Chromatography (HPLC) . Specific solvents and reaction conditions are optimized to enhance yield and selectivity.
The molecular structure of 6-bromopyrrolo[1,2-b]pyridazin-4-ol features a fused bicyclic system comprising a pyrrole and a pyridazine ring. The bromine atom is located at the 6-position of the pyrrole ring, contributing to its unique reactivity and biological activity.
6-bromopyrrolo[1,2-b]pyridazin-4-ol participates in various chemical reactions that can modify its structure for different applications:
The reactivity profile of this compound is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating properties of the hydroxyl group. These properties facilitate interactions with biological targets.
The mechanism of action for 6-bromopyrrolo[1,2-b]pyridazin-4-ol involves its role as an inhibitor in various signaling pathways:
In vitro assays demonstrate that 6-bromopyrrolo[1,2-b]pyridazin-4-ol effectively reduces phosphorylation levels in cancer cell lines, indicating its potential as an anticancer agent.
Relevant data regarding solubility and stability can be sourced from chemical databases .
6-bromopyrrolo[1,2-b]pyridazin-4-ol has significant potential applications in scientific research:
6-Bromopyrrolo[1,2-b]pyridazin-4-ol is a halogenated fused heterocycle with the systematic IUPAC name 6-bromopyrrolo[1,2-b]pyridazin-4-ol. Its molecular formula is C₇H₅BrN₂O, corresponding to a molecular weight of 213.03 g/mol [2] [5]. The compound is registered under CAS number 2141956-21-8, a unique identifier essential for chemical tracking and commercial procurement [5] [6]. Key identifiers include:
OC1=CC=NN2C1=CC(Br)=C2
(canonical form representing atomic connectivity) [4] DYMBAXDLWYVBIG-UHFFFAOYSA-N
(enables structure database searches) [4] [9]Alternative naming conventions include 6-bromo-1H-pyrrolo[1,2-b]pyridazin-4-one, reflecting its tautomeric character [4] [8]. Commercial suppliers typically list it as "6-bromopyrrolo[1,2-b]pyridazin-4-ol" with catalog IDs (e.g., AChemBlock’s X188540) [6]. Table 1: Standard Chemical Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 6-bromopyrrolo[1,2-b]pyridazin-4-ol |
CAS Registry Number | 2141956-21-8 |
Molecular Formula | C₇H₅BrN₂O |
Molecular Weight | 213.03 g/mol |
SMILES | OC1=CC=NN2C1=CC(Br)=C2 |
InChIKey | DYMBAXDLWYVBIG-UHFFFAOYSA-N |
This compound belongs to the pyrrolopyridazine family, characterized by a fused bicyclic system: a five-membered pyrrole ring condensed with a six-membered pyridazine ring [4] [10]. Key structural attributes include:
Computational analyses predict physicochemical properties essential for drug design:
Table 2: Calculated Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 213.03 g/mol | Small-molecule scaffold |
Topological PSA | 37.53 Ų | Moderate membrane permeability |
LogP | 1.80 | Balanced hydrophobicity |
Hydrogen Bond Donors | 1 | Solubility/interaction potential |
Hydrogen Bond Acceptors | 3 | Solubility/interaction potential |
Rotatable Bonds | 0 | Conformational rigidity |
Storage protocols recommend 2–8°C under inert atmosphere (nitrogen) due to sensitivity to oxidation and moisture [5] [7].
Pyrrolopyridazines emerged as significant pharmacophores in the early 2000s, with 6-bromopyrrolo[1,2-b]pyridazin-4-ol gaining prominence after its CAS registration in 2018 (2141956-21-8) [6]. Its development parallels advances in:
Current research exploits its dual functionality:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7